molecular formula C114H156N24O28 B10837356 D-Phenylalaninamide, N-acetyl-D-alpha-aspartyl-D-tryptophyl-D-phenylalanyl-D-lysyl-D-alanyl-D-phenylalanyl-D-tyrosyl-D-alpha-aspartyl-D-lysyl-D-valyl-D-alanyl-D-alpha-glutamyl-D-lysyl-D-phenylalanyl-D-lysyl-D-alpha-glutamyl-D-alanyl- CAS No. 452782-06-8

D-Phenylalaninamide, N-acetyl-D-alpha-aspartyl-D-tryptophyl-D-phenylalanyl-D-lysyl-D-alanyl-D-phenylalanyl-D-tyrosyl-D-alpha-aspartyl-D-lysyl-D-valyl-D-alanyl-D-alpha-glutamyl-D-lysyl-D-phenylalanyl-D-lysyl-D-alpha-glutamyl-D-alanyl-

Cat. No.: B10837356
CAS No.: 452782-06-8
M. Wt: 2310.6 g/mol
InChI Key: ZKKBZMXTFBAQLP-INNXVHPBSA-N
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Description

APP-018, also known as naphthalen-1-yl-(1-pentylindol-3-yl)methanone, is a synthetic compound that belongs to the naphthoylindole family. It is a full agonist at both the CB1 and CB2 cannabinoid receptors, with some selectivity for CB2. This compound is known for its analgesic properties and has been used in various scientific research studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APP-018 involves the reaction of 1-pentylindole with naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of APP-018 can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated systems for reaction monitoring and product purification can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

APP-018 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

APP-018 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, the activation of mitogen-activated protein kinases, and the modulation of ion channels. These effects result in the analgesic and psychoactive properties of the compound .

Comparison with Similar Compounds

APP-018 is similar to other synthetic cannabinoids such as JWH-018, AM-2201, and CP 47,497. it is unique in its selectivity for the CB2 receptor and its specific chemical structure, which contributes to its distinct pharmacological profile .

List of Similar Compounds

  • JWH-018
  • AM-2201
  • CP 47,497
  • XLR-11
  • APINACA

Properties

CAS No.

452782-06-8

Molecular Formula

C114H156N24O28

Molecular Weight

2310.6 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C114H156N24O28/c1-64(2)96(114(166)123-67(5)98(150)125-83(48-50-93(143)144)105(157)126-80(41-23-27-53-117)104(156)133-86(57-71-33-15-9-16-34-71)107(159)128-79(40-22-26-52-116)103(155)130-82(47-49-92(141)142)102(154)122-65(3)99(151)131-84(97(119)149)55-69-29-11-7-12-30-69)138-106(158)81(42-24-28-54-118)129-113(165)91(62-95(147)148)137-110(162)88(59-73-43-45-75(140)46-44-73)134-109(161)85(56-70-31-13-8-14-32-70)132-100(152)66(4)121-101(153)78(39-21-25-51-115)127-108(160)87(58-72-35-17-10-18-36-72)135-111(163)89(60-74-63-120-77-38-20-19-37-76(74)77)136-112(164)90(61-94(145)146)124-68(6)139/h7-20,29-38,43-46,63-67,78-91,96,120,140H,21-28,39-42,47-62,115-118H2,1-6H3,(H2,119,149)(H,121,153)(H,122,154)(H,123,166)(H,124,139)(H,125,150)(H,126,157)(H,127,160)(H,128,159)(H,129,165)(H,130,155)(H,131,151)(H,132,152)(H,133,156)(H,134,161)(H,135,163)(H,136,164)(H,137,162)(H,138,158)(H,141,142)(H,143,144)(H,145,146)(H,147,148)/t65-,66-,67-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-/m1/s1

InChI Key

ZKKBZMXTFBAQLP-INNXVHPBSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

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